Cas no 101083-92-5 (5-Nitro-1H-pyrrolo[2,3-b]pyridine)

5-Nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound featuring a nitro-substituted pyrrolopyridine scaffold. This structure is of significant interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. Its fused bicyclic framework offers rigidity, which can be advantageous in drug design for improving binding affinity and selectivity. The compound is commonly utilized in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity grades are available to ensure reproducibility in research applications.
5-Nitro-1H-pyrrolo[2,3-b]pyridine structure
101083-92-5 structure
商品名:5-Nitro-1H-pyrrolo[2,3-b]pyridine
CAS番号:101083-92-5
MF:C7H5N3O2
メガワット:163.133500814438
MDL:MFCD06659682
CID:124475
PubChem ID:11521140

5-Nitro-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 5-Nitro-7-azaindole
    • 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine
    • 1H-Pyrrolo[2,3-b] pyridine, 5-nitro-
    • 5-Nitro-7-aza-1H-indole
    • 1H-PYRROLO[2,3-B]PYRIDINE, 5-NITRO-
    • PubChem17751
    • INMIPMLIYKQQID-UHFFFAOYSA-N
    • BCP27868
    • FCH853234
    • RP09009
    • 1H-Pyrrolo[2,3-b]pyridine,5-nitro-
    • PB15855
    • OR308037
    • EN000472
    • AB003439
    • 101083-92-5
    • DS-10666
    • SY097773
    • AM20050609
    • A16247
    • CS-B0505
    • SCHEMBL1365382
    • MFCD06659682
    • FT-0648835
    • DTXSID80467950
    • W-200645
    • AKOS006293389
    • DB-011630
    • 5-Nitro-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD06659682
    • インチ: 1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
    • InChIKey: INMIPMLIYKQQID-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=CN=C2C(C=CN2)=C1)=O

計算された属性

  • せいみつぶんしりょう: 163.03800
  • どういたいしつりょう: 163.038176411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 74.5

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.525
  • ゆうかいてん: 280 °C(Dec)
  • ふってん: 363.4±22.0 °C at 760 mmHg
  • フラッシュポイント: 173.6±22.3 °C
  • 屈折率: 1.741
  • PSA: 74.50000
  • LogP: 1.99430

5-Nitro-1H-pyrrolo[2,3-b]pyridine セキュリティ情報

5-Nitro-1H-pyrrolo[2,3-b]pyridine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitro-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A287439-100mg
5-Nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 97%
100mg
$8.0 2025-02-22
Chemenu
CM103607-50g
5-nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 95%+
50g
$438 2023-03-06
abcr
AB353602-5 g
5-Nitro-7-azaindole, 97%; .
101083-92-5 97%
5 g
€201.10 2023-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01420-10G
5-nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 97%
10g
¥ 726.00 2023-04-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019126-1g
5-Nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 97%
1g
¥86 2023-09-11
eNovation Chemicals LLC
D502585-10g
5-Nitro-7-azaindole
101083-92-5 97%
10g
$640 2023-09-01
eNovation Chemicals LLC
D273173-50g
5-nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 95%
50g
$1405 2024-05-24
ChemScence
CS-B0505-5g
5-Nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 99.78%
5g
$89.0 2022-04-28
eNovation Chemicals LLC
D488323-25g
5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE
101083-92-5 97%
25g
$1300 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1014951-5g
5-Nitro-1H-pyrrolo[2,3-b]pyridine
101083-92-5 98%
5g
¥380.00 2023-11-22

5-Nitro-1H-pyrrolo[2,3-b]pyridine 合成方法

5-Nitro-1H-pyrrolo[2,3-b]pyridine 関連文献

5-Nitro-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Introduction to 5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 101083-92-5)

5-Nitro-1H-pyrrolo[2,3-b]pyridine, identified by the chemical abstracts service number 101083-92-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The nitro group appended to the pyrrolopyridine core introduces unique electronic and steric properties, making it a versatile scaffold for further chemical modification and biological exploration.

The molecular structure of 5-Nitro-1H-pyrrolo[2,3-b]pyridine consists of a fused ring system comprising a pyrrole ring and a pyridine ring, with the nitro functional group positioned at the 5-position of the pyrrole ring. This arrangement confers distinct reactivity patterns, enabling its use as a precursor in synthesizing more complex molecules. The presence of the nitro group also enhances the compound's solubility in polar solvents, facilitating its use in various chemical reactions and biological assays.

In recent years, 5-Nitro-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties. The nitro group can be readily reduced to an amine, allowing for further functionalization and the introduction of other pharmacophores that may enhance biological activity.

Recent studies have highlighted the significance of 5-Nitro-1H-pyrrolo[2,3-b]pyridine in the development of small-molecule inhibitors targeting specific enzymatic pathways. Researchers have demonstrated that modifications at various positions within the pyrrolopyridine core can fine-tune binding interactions with biological targets. This flexibility has led to the discovery of novel compounds with improved selectivity and potency. For example, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in inflammatory diseases.

The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine itself is an intriguing challenge due to its complex structural framework. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient synthetic strategies, reducing both reaction times and environmental impact. These improvements have made it feasible to produce larger quantities of this compound for industrial applications.

Beyond its pharmaceutical applications, 5-Nitro-1H-pyrrolo[2,3-b]pyridine has found utility in materials science. Its ability to participate in coordination chemistry with metal ions has led to the development of novel catalysts and luminescent materials. These applications leverage the unique electronic properties conferred by the nitro group and the conjugated π-system of the pyrrolopyridine core.

The biological activity of 5-Nitro-1H-pyrrolo[2,3-b]pyridine is further enhanced by its capacity to undergo metabolic transformations within biological systems. The nitro group can be reduced to an amine or even further oxidized to form a nitrite or nitrile derivative, depending on cellular conditions. These transformations can alter the compound's pharmacokinetic profile and bioavailability, making it an attractive scaffold for designing prodrugs or bioactivatable molecules.

In conclusion, 5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 101083-92-5) represents a structurally fascinating and biologically relevant compound with diverse applications across pharmaceuticals and materials science. Its unique chemical properties make it a valuable building block for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new synthetic methodologies and biological functions associated with this scaffold, its importance is likely to grow even further.

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